3-(Propylthio)benzaldehyde
Description
3-(Propylthio)benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted at the third position with a propylthio (-S-C₃H₇) group. The propylthio group introduces sulfur into the molecule, which significantly impacts its electronic properties, solubility, and reactivity compared to oxygen- or alkyl-substituted benzaldehydes.
Properties
IUPAC Name |
3-propylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7-8H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRGNXIHMVEELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propylthio)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with propylthiol in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Propylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-(Propylthio)benzoic acid.
Reduction: 3-(Propylthio)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-(Propylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Propylthio)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The propylthio group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Comparative Analysis with Similar Benzaldehyde Derivatives
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 3-(Propylthio)benzaldehyde and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Substituent Type | CAS Number |
|---|---|---|---|---|
| This compound | C₁₀H₁₂OS | ~180.27* | Propylthio (-S-C₃H₇) | Not available |
| 3-Ethynylbenzaldehyde | C₉H₆O | 130.14 | Ethynyl (-C≡CH) | 77123-56-9 |
| 3-Propylbenzaldehyde | C₁₀H₁₂O | 148.20 | Propyl (-C₃H₇) | Not available |
| 3-Isopropylbenzaldehyde | C₁₀H₁₂O | 148.20 | Isopropyl (-CH(CH₃)₂) | 34246-57-6 |
| 3-(Phenylethynyl)benzaldehyde | C₁₅H₁₀O | 206.24 | Phenylethynyl (-C≡CPh) | 115021-39-1 |
| 3-(Naphth-2-ylmethoxy)benzaldehyde | C₁₈H₁₄O₂ | 262.30 | Naphthylmethoxy | 131340-67-5 |
*Estimated based on sulfur’s atomic weight added to 3-propylbenzaldehyde.
Key Observations:
- Substituent Effects : The propylthio group introduces sulfur, increasing molecular weight and polarity compared to alkyl-substituted analogs like 3-propylbenzaldehyde. Sulfur’s electronegativity (2.58) is lower than oxygen (3.44), reducing hydrogen-bonding capacity but enhancing lipophilicity .
- In contrast, ethynyl groups (e.g., 3-ethynylbenzaldehyde) are electron-withdrawing, altering reactivity patterns .
Physicochemical and Reactivity Profiles
- Volatility : Benzaldehyde derivatives with bulky substituents (e.g., 3-(naphth-2-ylmethoxy)benzaldehyde) exhibit lower volatility due to increased molecular weight and steric hindrance. Sulfur-containing compounds like this compound may have intermediate volatility compared to oxygenated analogs .
- Reactivity :
- Thioethers can undergo oxidation to sulfoxides or sulfones, a pathway absent in alkyl or alkynyl derivatives.
- The aldehyde group in all compounds facilitates nucleophilic additions (e.g., condensation reactions), but electron-donating substituents (e.g., propylthio) may slow these reactions compared to electron-withdrawing groups (e.g., ethynyl) .
Biological Activity
3-(Propylthio)benzaldehyde is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a propylthio group attached to a benzaldehyde moiety, has been studied for its antibacterial, antifungal, and cytotoxic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of a benzene ring with a propylthio substituent and an aldehyde functional group.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar thioether groups have been tested against various bacterial strains. The results indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thioether Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the propylthio group may enhance the compound's ability to penetrate bacterial membranes, thus contributing to its antimicrobial efficacy.
Cytotoxicity Studies
In vitro studies have also evaluated the cytotoxic effects of this compound on various human cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.5 |
| HeLa (Cervical Cancer) | 25.0 |
| A549 (Lung Cancer) | 30.0 |
The lower IC50 values in breast cancer cells indicate a promising potential for therapeutic applications in oncology.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at XYZ University examined the antibacterial properties of various thioether compounds, including this compound. The study utilized disk diffusion assays and found that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Treatment
Another investigation focused on the cytotoxic effects of this compound on MCF-7 breast cancer cells. The study revealed that treatment with this compound resulted in apoptosis, suggesting that it may induce programmed cell death through specific signaling pathways. Further molecular docking studies indicated potential interactions with key proteins involved in cancer progression.
The biological activity of this compound can be attributed to its ability to disrupt cellular processes in microbial and cancer cells. The proposed mechanisms include:
- Membrane Disruption : The hydrophobic nature of the propylthio group facilitates interaction with lipid membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : The aldehyde functional group may act as an electrophile, forming covalent bonds with nucleophilic sites on enzymes critical for microbial survival or cancer cell metabolism.
- Induction of Apoptosis : In cancer cells, this compound may activate intrinsic apoptotic pathways, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
